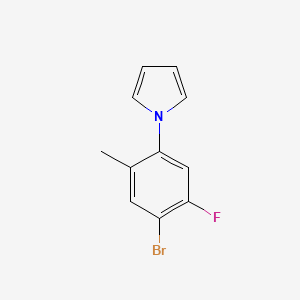

1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole

Description

1-(4-Bromo-5-fluoro-2-methylphenyl)-1H-pyrrole is a halogenated aryl-pyrrole derivative characterized by a bromo substituent at position 4, a fluoro group at position 5, and a methyl group at position 2 on the benzene ring attached to the pyrrole nitrogen. This compound’s unique substitution pattern influences its electronic properties, steric bulk, and reactivity, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

1-(4-bromo-5-fluoro-2-methylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN/c1-8-6-9(12)10(13)7-11(8)14-4-2-3-5-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGDMOMKQDJDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=CC=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602350-63-9 | |

| Record name | 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-5-fluoro-2-methylbenzaldehyde and pyrrole.

Condensation Reaction: The aldehyde group of 4-bromo-5-fluoro-2-methylbenzaldehyde reacts with pyrrole in the presence of an acid catalyst to form the desired product.

Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene. The reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.

Oxidation: Products include pyrrole-2,5-dione derivatives.

Reduction: Products include amines or alcohols derived from the reduction of the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that pyrrole derivatives, including 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole, exhibit significant antitumor properties. A study focused on pyrrole-based antitubulin agents demonstrated that modifications at the C-4 position can enhance antiproliferative activity against cancer cell lines. The compound's ability to interact with microtubules suggests potential as a therapeutic agent for cancer treatment .

COX-2 Inhibition

The compound has also been explored as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Recent studies have shown that pyrrole derivatives can be optimized to enhance their inhibitory effects on COX-2 activity. This optimization process involves structural modifications to improve binding affinity and selectivity, making these compounds promising candidates for anti-inflammatory therapies .

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial activities. Studies have reported that certain substituted pyrroles demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways .

Material Science Applications

Fluorescent Probes

this compound can be utilized in the development of fluorescent probes for biological imaging. The ability of pyrroles to absorb and emit light makes them suitable for applications in bioimaging and diagnostics. Recent advancements in synthesizing fluorescent ligands have highlighted their potential in real-time monitoring of biological processes .

Polymer Chemistry

In polymer science, pyrrole derivatives are used to synthesize conductive polymers. These materials have applications in electronic devices, sensors, and energy storage systems due to their unique electrical properties. The incorporation of halogenated pyrroles into polymer matrices can enhance conductivity and stability under various environmental conditions .

Comprehensive Data Tables

Case Studies

-

Antitumor Activity Study

A study conducted on a series of pyrrole-based compounds revealed that those with specific substitutions at the C-4 position showed enhanced activity against various cancer cell lines. The results indicated a correlation between structural modifications and increased antiproliferative efficacy, particularly in targeting microtubule dynamics . -

COX-2 Inhibition Research

In a recent investigation into COX-2 inhibitors, researchers synthesized several pyrrole derivatives and tested their inhibitory activities. The study found that certain modifications led to improved selectivity and potency compared to existing COX-2 inhibitors, suggesting a viable pathway for developing new anti-inflammatory drugs . -

Antimicrobial Efficacy Assessment

A comprehensive evaluation of antimicrobial activity demonstrated that specific pyrrole derivatives exhibited strong inhibitory effects against a range of pathogenic bacteria. The study utilized broth microdilution methods to determine minimum inhibitory concentrations, highlighting the potential for these compounds in clinical applications against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(4-Bromobenzyl)-1H-pyrrole (9)

- Structure : Bromo substituent at position 4 on the benzyl group.

- Synthesis : Synthesized via condensation of 4-bromobenzylamine with DMT (diethyl methylenemalonate) under acidic conditions .

- Reactivity : Acts as a precursor for lithiation-borylation reactions to introduce boronate groups. However, direct lithiation requires stringent conditions (−60°C, t-BuLi), reflecting the electron-withdrawing effect of bromo substituents .

1-(4-Fluorobenzyl)-1H-pyrrole (2q)

- Structure : Fluoro substituent at position 4 on the benzyl group.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling or direct alkylation .

- Reactivity : Fluorine’s electronegativity increases resistance to electrophilic substitution but enhances stability against oxidation.

- Comparison : The target compound’s 5-fluoro substituent may further polarize the aromatic ring, affecting regioselectivity in reactions.

1-(4-Chlorophenyl)-1H-pyrrole

- Structure : Chloro substituent at position 4 on the phenyl group.

- Applications : Used as a building block in drug discovery due to chlorine’s balance of electronegativity and lipophilicity .

1-(4-Nitrobenzyl)-1H-pyrrole (2o)

- Structure : Nitro group at position 4 on the benzyl group.

- Reactivity : The nitro group strongly deactivates the ring, limiting electrophilic aromatic substitution but enabling reduction to amine derivatives .

- Comparison : The target compound lacks such a strong electron-withdrawing group, making it more amenable to reactions requiring moderate electron density.

Physicochemical Properties

Biological Activity

1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, including structure-activity relationships (SAR), case studies, and detailed data tables.

Chemical Structure

The compound features a pyrrole ring substituted with a 4-bromo-5-fluoro-2-methylphenyl group. The presence of these substituents is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. A study demonstrated that certain pyrrole derivatives had IC50 values in the nanomolar range against FGFRs, leading to reduced proliferation and increased apoptosis in breast cancer cells (4T1) .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| 4h | FGFR1 | 7 | Inhibition of cell proliferation |

| FGFR2 | 9 | Induction of apoptosis | |

| FGFR3 | 25 | Inhibition of migration/invasion |

Antimicrobial Activity

Pyrrole compounds are also recognized for their antimicrobial properties. A review highlighted that various pyrrole derivatives demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Study: Antimicrobial Efficacy

A series of pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyrrole ring enhanced antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies. Substituents on the phenyl ring significantly affect the potency and selectivity of these compounds.

Key Findings:

- Bromine and Fluorine Substituents: These halogens enhance lipophilicity and electron-withdrawing properties, improving binding affinity to target proteins.

- Methyl Group: The presence of a methyl group at the ortho position may influence steric hindrance, affecting the overall biological activity.

Toxicity Profile

Evaluation of toxicity is crucial for any potential therapeutic agent. Recent studies have indicated that many pyrrole derivatives, including those similar to this compound, exhibit low acute toxicity levels. For example, one study found that certain derivatives had a toxic threshold significantly higher than common pharmaceuticals like nifedipine .

Table 2: Toxicity Evaluation

| Compound | Toxicity Level (µM) | Comparison to Nifedipine |

|---|---|---|

| Derivative A | 30 | Lower |

| Derivative B | 15 | Comparable |

Q & A

Basic Research Questions

Q. How is 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole synthesized, and what methodological adaptations are required for halogenated substituents?

- Answer : The compound can be synthesized via the Clausson-Kaas pyrrole synthesis , a classical method for arylpyrroles. For bromo and fluoro substituents, careful control of reaction conditions (e.g., temperature, solvent polarity) is critical. Evidence from analogous compounds suggests using dichloromethane/hexane for precipitation, yielding ~82–93% for similar derivatives . Halogenated aniline precursors may require inert atmospheres to avoid dehalogenation. Post-synthetic purification via flash chromatography (e.g., EtOAc/hexane) is recommended to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound, and how are key signals interpreted?

- Answer :

- 1H NMR : Aromatic protons appear as multiplet signals between δ 6.2–7.3 ppm. The methyl group on the phenyl ring resonates as a singlet (~δ 2.3–2.5 ppm). Coupling between fluorine and adjacent protons may split signals .

- 13C NMR : The bromo and fluoro substituents deshield adjacent carbons, shifting signals to ~δ 120–140 ppm. Aromatic carbons typically appear at δ 110–130 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error for elemental composition validation .

Q. What reaction mechanisms govern the formation of halogenated arylpyrroles like this compound?

- Answer : The Clausson-Kaas mechanism involves cyclization of a diketone precursor (e.g., 2,5-dimethoxytetrahydrofuran) with a halogenated aniline. Acid catalysis (e.g., HCl) promotes imine formation, followed by cyclodehydration to yield the pyrrole ring . Steric and electronic effects from bromo/fluoro groups influence reaction kinetics and regioselectivity.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and stability of this compound?

- Answer :

- DFT Calculations : Predict substituent effects on reaction pathways (e.g., Fukui indices for electrophilic substitution).

- Molecular Dynamics : Simulate crystal packing to assess stability, leveraging Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···F contacts) .

- Solubility Modeling : COSMO-RS simulations guide solvent selection for crystallization, critical for bromo/fluoro derivatives with low polarity .

Q. What challenges arise in catalytic applications of this compound, and how are they addressed?

- Answer : In cross-coupling reactions (e.g., Ni-catalyzed arylation), the bromo group acts as a leaving site. Challenges include:

- Competitive Side Reactions : Fluorine’s electronegativity may deactivate the catalyst. Use bulky ligands (e.g., NIXANTPHOS) to enhance selectivity .

- Optimization of Base : Strong bases like NaN(SiMe3)2 (4.5 equiv) improve transmetalation efficiency but require strict anhydrous conditions .

Q. How do contradictory data on reaction yields arise, and what strategies resolve them?

- Answer : Discrepancies in yields (e.g., 35% vs. 90% in similar reactions) stem from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -F) slow nucleophilic attack. Adjust stoichiometry (e.g., excess aryl chloride) .

- Purification Losses : High halogen content increases polarity, complicating chromatography. Use gradient elution (e.g., hexane → EtOAc) .

Q. What methodologies assess the biological activity of this compound, particularly in neuroprotection or enzyme inhibition?

- Answer :

- In Vitro Assays : Pre-treat cells (e.g., PC12 neurons) with the compound, then expose to neurotoxins (e.g., 6-OHDA). Measure viability via MTT assays, apoptosis via Annexin V/PI staining, and oxidative stress via ROS assays .

- Enzyme Inhibition : For tyrosine phosphatase inhibition, use colorimetric substrates (e.g., pNPP) and compare IC50 values with control inhibitors. Structural analogs show activity at µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.